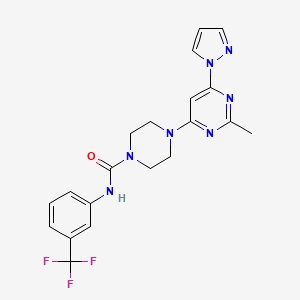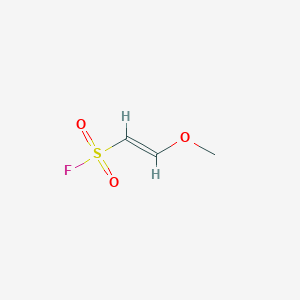
(E)-2-methoxyethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-methoxyethene-1-sulfonyl fluoride” (MESF) is a chemical compound that has been used as a precursor for the synthesis of various derivatives . It has been particularly useful in the synthesis of C1/C2 non-functionalized pyrrolo [2,1-a]isoquinoline derivatives .
Synthesis Analysis
MESF has been used in a Cu(I)-promoted exclusive synthesis of pyrrolo[2,1-a]isoquinoline derivatives . In this process, MESF and isoquinolinium N-ylides are involved. MESF acts as an acetylene substitute for [3+2] cycloaddition . This method has allowed for the preparation of a variety of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives .
Chemical Reactions Analysis
In chemical reactions, MESF has been used as an acetylene substitute for [3+2] cycloaddition . This has enabled the synthesis of a variety of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives .
Scientific Research Applications
Atom-Economical Access to Diverse N-ESF
(E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) is utilized for constructing enaminyl sulfonyl fluoride (N-ESF). This method is notable for its atom economy, producing only CH3OH as a byproduct, and operates under mild, environmentally friendly conditions (Liu, Tang, & Qin, 2023).
Synthesis of Aryl Ethenesulfonyl Fluorides and γ-Lactams
A rhodium(III)-catalyzed oxidative coupling process uses ethenesulfonyl fluoride (ESF) for synthesizing 2-aryl ethenesulfonyl fluorides and γ-lactams. This process features high E-stereo selectivity and activates ortho sp2 C–H bonds of phenyl rings. It demonstrates ESF's potential for coupling with sp2 C–H bonds, contributing to new sulfonyl fluoride scaffolds (Wang, Li, Leng, Bukhari, & Qin, 2018).
Development of 1-Br-ESF for Isoxazoles Synthesis
The development of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) presents a unique reagent with three electrophilic handles. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a cycloaddition process highlights its utility as a tris-electrophile and SuFEx clickable material (Leng & Qin, 2018).
Electrochemical Approach for Sulfonyl Fluoride Synthesis
An electrochemical method to prepare sulfonyl fluorides uses thiols or disulfides with KF. This approach is environmentally benign, requires no additional oxidants or catalysts, and has a broad substrate scope, including various alkyl, benzyl, aryl, and heteroaryl thiols (Laudadio et al., 2019).
Low Temperature Isomerization of Dienes
The research on 2-methylprop-2-ene-1-sulfonyl fluorides shows their preparation via an ene reaction. It reveals that SO2 can isomerize 1-aryl-3-methyl-1,3-dienes at low temperature without forming sulfolenes, suggesting a potential 1,4-diradical intermediate mechanism (Dubbaka & Vogel, 2005).
Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides
A novel visible-light-mediated method synthesizes aliphatic sulfonyl fluorides via decarboxylative fluorosulfonylethylation. This method is suitable for modifying a wide range of carboxylic acids, including natural products and drugs, offering a rapid, metal-free approach to build diverse sulfonyl fluoride compound libraries (Xu, Xu, Yang, Cao, & Liao, 2019).
Mechanism of Action
Target of Action
The primary target of (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) is the construction of enaminyl sulfonyl fluorides (N-ESF) . Enaminyl sulfonyl fluorides are important in various chemical reactions and have a significant role in organic synthesis .
Mode of Action
This compound acts as a sulfonyl fluoride reagent . It interacts with its targets by enabling a highly atom-economical construction of enaminyl sulfonyl fluorides . This means that it allows for the efficient and economical creation of enaminyl sulfonyl fluorides, with minimal waste .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the construction of enaminyl sulfonyl fluorides . This process involves the use of this compound as a reagent, which results in the formation of enaminyl sulfonyl fluorides . The downstream effects of this pathway include the creation of a variety of enaminyl sulfonyl fluorides, which can be used in further chemical reactions .
Pharmacokinetics
Its use as a reagent in the construction of enaminyl sulfonyl fluorides suggests that it is likely to have good reactivity and selectivity .
Result of Action
The result of the action of this compound is the construction of enaminyl sulfonyl fluorides . This process is highly atom-economical, meaning it produces minimal waste . The sole byproduct of this reaction is methanol (CH3OH), which is produced under mild and environmentally benign conditions .
Action Environment
The action of this compound is influenced by the environmental conditions under which the reaction takes place . The compound is able to function under mild and environmentally benign conditions, suggesting that it is relatively stable and effective in a variety of environments . The specific influence of environmental factors on the compound’s action, efficacy, and stability would likely depend on the specific conditions of the reaction .
Biochemical Analysis
Biochemical Properties
(E)-2-methoxyethene-1-sulfonyl fluoride has been used as a precursor of acetylene for the synthesis of C1/C2 non-functionalized pyrrolo [2,1-a]isoquinoline derivatives . It is involved in a copper (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives . The nature of these interactions involves this compound being used as an acetylene substitute for [3+2] cycloaddition .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a sulfonyl fluoride reagent, enabling a highly atom-economical construction of enaminyl sulfonyl fluorides
Properties
IUPAC Name |
(E)-2-methoxyethenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c1-7-2-3-8(4,5)6/h2-3H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIVLAGKUWEAL-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
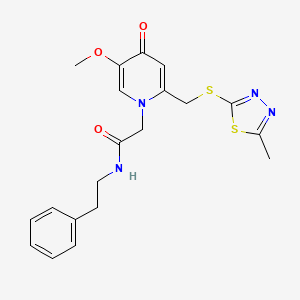
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)

![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
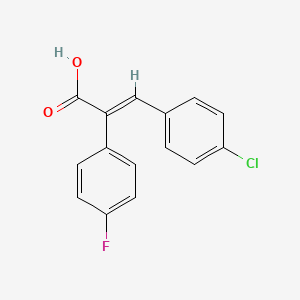
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
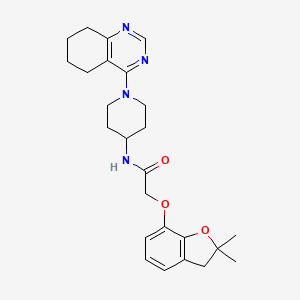
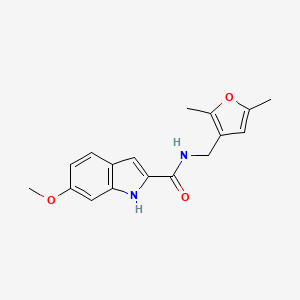
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
